molecular formula C14H20N2O2 B14604544 2-Ethyl-N,N,N'-trimethyl-2-phenylmalonamide CAS No. 59884-16-1

2-Ethyl-N,N,N'-trimethyl-2-phenylmalonamide

Cat. No.: B14604544
CAS No.: 59884-16-1
M. Wt: 248.32 g/mol
InChI Key: MZAAXUWEONYSSR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide typically involves the reaction of ethyl phenylacetate with ammonia or an amine under specific conditions. The reaction is carried out in the presence of a catalyst, such as sodium ethoxide, and requires careful control of temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide involves its interaction with specific molecular targets and pathways. As a metabolite of anticonvulsant drugs, it may influence neurotransmitter activity and modulate neuronal excitability. The exact molecular targets and pathways are still under investigation, but it is believed to interact with ion channels and receptors in the nervous system.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylmalonamide: Another derivative of malonamide with similar chemical properties.

    2-Ethyl-2-phenylmalonamide: A closely related compound with slight structural differences.

Uniqueness

2-Ethyl-N,N,N’-trimethyl-2-phenylmalonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

59884-16-1

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2-ethyl-N,N,N'-trimethyl-2-phenylpropanediamide

InChI

InChI=1S/C14H20N2O2/c1-5-14(12(17)15-2,13(18)16(3)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3,(H,15,17)

InChI Key

MZAAXUWEONYSSR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)NC)C(=O)N(C)C

Origin of Product

United States

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